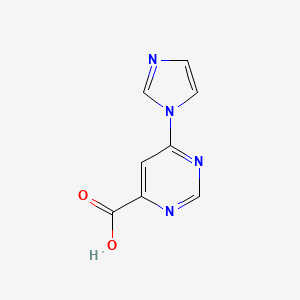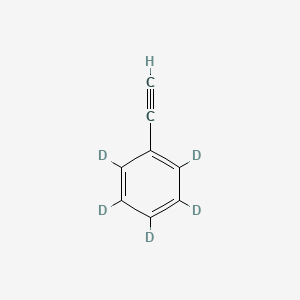
2-cyclopropyl-2-(1H-pyrrol-1-yl)propanoic acid
Übersicht
Beschreibung
“2-(1H-pyrrol-1-yl)propanoic acid” is a compound with the CAS Number: 63751-72-4. It has a molecular weight of 139.15 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for “2-(1H-pyrrol-1-yl)propanoic acid” is 1S/C7H9NO2/c1-6(7(9)10)8-4-2-3-5-8/h2-6H,1H3,(H,9,10) .Physical and Chemical Properties Analysis
The compound “2-(1H-pyrrol-1-yl)propanoic acid” is solid in its physical form .Safety and Hazards
Wirkmechanismus
Target of Action
It is known that pyrrole derivatives often interact with various enzymes and receptors in the body, influencing biochemical pathways .
Mode of Action
It is known that pyrrole derivatives can act as conductive polymers, suggesting they may interact with their targets through electronic conduction .
Biochemical Pathways
Pyrrole derivatives are known to be involved in a variety of biochemical reactions, suggesting that this compound may have broad effects on cellular metabolism .
Result of Action
Given its conductive properties, it may influence cellular processes by modulating the electrical properties of cells .
Biochemische Analyse
Biochemical Properties
2-cyclopropyl-2-(1H-pyrrol-1-yl)propanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with copper-catalyzed oxidative cyclization reactions, leading to the formation of pyrrolo[1,2-a]quinoxalines . These interactions involve C–C bond cleavage and the formation of new C–C and C–N bonds, suggesting that this compound can act as a substrate in complex biochemical pathways.
Cellular Effects
This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s involvement in oxidative cyclization reactions indicates its potential to modulate cellular redox states and influence gene expression related to oxidative stress responses . Additionally, its interactions with biomolecules can impact cellular metabolism by altering the flux of metabolic intermediates.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and its role in enzyme-catalyzed reactions. The compound participates in copper-catalyzed oxidative cyclization reactions, where it undergoes C–C bond cleavage and forms new C–C and C–N bonds . This suggests that this compound can act as a substrate for enzymes that facilitate these reactions, potentially leading to changes in gene expression and enzyme activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound can participate in reactions over extended periods, indicating its stability under certain conditions . Long-term effects on cellular function have been observed, particularly in in vitro studies where the compound’s interactions with biomolecules can lead to sustained changes in cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and influencing metabolic pathways. At higher doses, toxic or adverse effects may be observed. These effects can include disruptions in cellular metabolism and oxidative stress responses . It is crucial to determine the optimal dosage to maximize the compound’s therapeutic potential while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. The compound’s role in oxidative cyclization reactions suggests its involvement in pathways related to redox metabolism and the formation of complex organic molecules . These interactions can influence metabolic flux and the levels of specific metabolites within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, the compound’s involvement in oxidative cyclization reactions may influence its distribution within cells, particularly in regions where these reactions occur .
Subcellular Localization
This compound exhibits specific subcellular localization patterns that affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its involvement in oxidative cyclization reactions suggests that it may localize to regions within the cell where these reactions are catalyzed by enzymes . This localization can influence the compound’s interactions with biomolecules and its overall biochemical activity.
Eigenschaften
IUPAC Name |
2-cyclopropyl-2-pyrrol-1-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-10(9(12)13,8-4-5-8)11-6-2-3-7-11/h2-3,6-8H,4-5H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAFJMBRBYABQPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)(C(=O)O)N2C=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


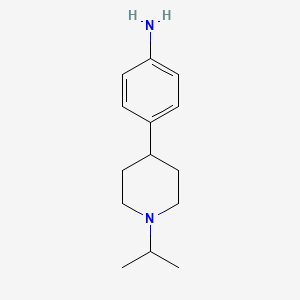
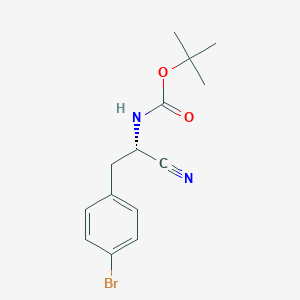


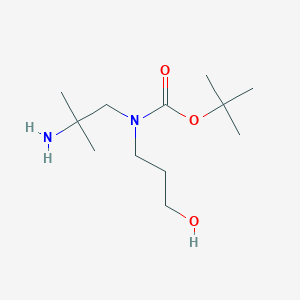
![3-{2-[1-(Tert-butoxycarbonyl)-4-piperidinyl]ethyl]benzoic acid](/img/structure/B1466142.png)
![(Tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione hydrochloride](/img/structure/B1466143.png)
![1-(Tert-butyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1466144.png)
![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]propionic acid](/img/structure/B1466145.png)
![5-(5-Amino-1,3,4-thiadiazol-2-yl)-2-[(1-methylethyl)oxy]benzonitrile](/img/structure/B1466147.png)
![7-Chloro-3-iodo-1,5-dihydroimidazo[1,2-a]pyridine](/img/structure/B1466148.png)
